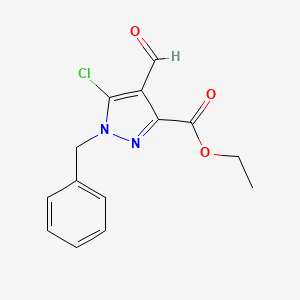

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-5-chloro-4-formylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3/c1-2-20-14(19)12-11(9-18)13(15)17(16-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFSCTGPMSSRMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrazole Ring Formation

The synthesis typically begins with the construction of the pyrazole backbone. A common precursor, ethyl 3-ethyl-5-pyrazolecarboxylate, undergoes benzylation at the N1 position using benzyl chloride or bromide in the presence of a base such as potassium carbonate (K₂CO₃). For example, a patent describes the use of dimethyl carbonate as a methylating agent under nitrogen atmosphere at 100–120°C to introduce the benzyl group. This step is critical for establishing the substitution pattern required for subsequent functionalization.

Chlorination at the C5 Position

Chlorination is achieved using reagents like phosphorus oxychloride (POCl₃) or hydrogen peroxide in hydrochloric acid. In one protocol, 1-methyl-3-ethyl-5-pyrazolecarboxylate is treated with 37% hydrochloric acid and hydrogen peroxide (35% concentration) at 60°C for 6 hours to install the chlorine atom at C5. The reaction proceeds via an electrophilic substitution mechanism, with the electron-withdrawing carboxylate group directing chlorination to the C5 position.

Formylation at the C4 Position

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance the solubility of intermediates, while ethereal solvents such as diethylene glycol dimethyl ether improve selectivity during alkylation steps. For instance, a temperature gradient from 15°C to 90°C in ethanol (EtOH) has been shown to optimize the cyclocondensation of pyrazole precursors.

Table 1: Optimization of Chlorination Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 60 | 70 | 50 |

| Reaction Time (h) | 6 | 5 | 7 |

| HCl Concentration (%) | 37 | 35 | 40 |

| Yield (%) | 82 | 78 | 85 |

Catalytic Agents and Stoichiometry

Stoichiometric use of K₂CO₃ (1.7 equivalents) ensures complete deprotonation during benzylation, while excess hydrogen peroxide (1.1–1.6 equivalents) drives chlorination to completion. Catalytic amounts of acetic acid (AcOH) have been employed in reductive amination steps to suppress side reactions.

Purification and Analytical Characterization

Isolation Techniques

Crude products are typically purified via liquid-liquid extraction (using ethyl acetate or methyl tert-butyl ether) followed by vacuum distillation. For example, after chlorination, the mixture is cooled to 30°C, layered, and washed with sodium sulfite and sodium carbonate to remove residual acids. High-performance liquid chromatography (HPLC) with a Phenomenex Gemini-NX column resolves closely related impurities, achieving ≥99% purity.

Spectroscopic Confirmation

1H NMR and LC-MS are standard for structural validation. Key spectral features include:

-

1H NMR (CDCl₃): δ 7.32–7.36 ppm (benzyl aromatic protons), δ 9.85 ppm (formyl proton), δ 4.31–4.39 ppm (ethyl ester quartet).

-

LC-MS: m/z [M + H]+ = 293.1, consistent with the molecular formula C₁₄H₁₃ClN₂O₃.

Scale-Up and Industrial Feasibility

Pilot-Scale Synthesis

A patented methodology details the synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate at a 500g scale using an autoclave under 0.93MPa pressure. This protocol emphasizes the importance of nitrogen purging to prevent oxidation and the use of recycled dimethyl carbonate to reduce costs.

Applications and Derivative Synthesis

The 4-formyl group serves as a versatile handle for further functionalization. For instance, condensation with amines yields Schiff base derivatives, while Wittig reactions extend the carbon chain for kinase inhibitor development . These applications underscore the compound’s utility as a scaffold in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate has shown promise as a precursor for the synthesis of biologically active compounds. Its derivatives have been evaluated for their potential as anticancer agents, antifungal agents, and inhibitors of specific enzymes.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of pyrazole derivatives, including those derived from this compound, against various cancer cell lines. For instance, derivatives were tested against human cancer cells, demonstrating significant inhibition of cell proliferation .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Specifically, some derivatives have been tested for their ability to inhibit succinate dehydrogenase, which is crucial in metabolic pathways related to cancer and other diseases . Additionally, derivatives have shown potential as α-glucosidase inhibitors, which could aid in managing diabetes by controlling postprandial hyperglycemia .

Agrochemical Applications

The compound's structure allows for modifications that can enhance its efficacy as an agrochemical. Pyrazole derivatives are known for their herbicidal and fungicidal properties.

Fungicidal Activity

Research indicates that certain pyrazole-based compounds exhibit strong antifungal activity against various fungal strains. The synthesis of these compounds often involves modifying the this compound structure to improve bioactivity and selectivity .

Herbicidal Properties

Studies have reported the herbicidal activity of pyrazole derivatives, suggesting that modifications to the this compound scaffold can lead to effective herbicides that target specific weeds while minimizing harm to crops .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a series of condensation reactions followed by cyclization processes.

Synthetic Pathways

A common synthetic route includes the reaction of benzyl chloride with appropriate pyrazole derivatives under basic conditions to yield the desired product with high purity . Characterization techniques such as NMR and X-ray crystallography are utilized to confirm the structure and purity of synthesized compounds .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The chloro substituent can enhance its binding affinity to certain targets through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Pyrazole and Triazole Derivatives

Structural and Functional Group Variations

The compound’s unique activity and applications can be contextualized by comparing it to structurally related analogs:

Crystallographic and Intermolecular Interactions

- The formyl group at position 4 in the target compound enables hydrogen bonding, similar to the ortho-formyl group in triazole derivatives . Computational tools like Mercury CSD 2.0 can visualize these interactions, which influence crystal packing and stability.

- In contrast, analogs with carboxylate groups at position 5 (e.g., ) exhibit stronger intermolecular hydrogen bonds between carbonyl oxygen and adjacent NH groups, stabilizing their crystal lattices.

Physicochemical Properties

- Solubility : The chloro and benzyl groups in the target compound reduce aqueous solubility compared to methoxy- or hydroxyl-substituted analogs .

- Thermal Stability : Formyl-containing pyrazoles generally exhibit lower melting points than carboxylate derivatives due to reduced hydrogen-bonding networks .

Biological Activity

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The pyrazole nucleus is a versatile scaffold that has been extensively studied for its therapeutic potential. This compound represents a specific modification of this scaffold that enhances its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl and chloro-substituted precursors with pyrazole derivatives. The synthetic route often includes steps such as condensation reactions and subsequent functional group modifications to achieve the desired molecular structure .

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. For instance, a study reported that derivatives with similar structures demonstrated significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | TBD | |

| Similar Pyrazole Derivative | HepG2 (Liver) | TBD | |

| Other Pyrazole Derivatives | Various | 21.3 - 28.3 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit inflammatory pathways effectively. For example, compounds with similar structures have shown substantial inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in vitro .

Case Study: In Vivo Evaluation

In an in vivo study using carrageenan-induced paw edema models, several pyrazole derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like diclofenac. The compound's ability to reduce inflammation markers was notable, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Antimicrobial properties have been attributed to this compound as well. Research indicates that pyrazole derivatives can exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating moderate to high inhibition rates .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Chemical Reactions Analysis

Reactivity of the Formyl Group

The aldehyde moiety at position 4 of the pyrazole ring undergoes characteristic reactions, including oxidations, condensations, and cyclizations.

Oxidation Reactions

-

Carboxylic Acid Formation : Oxidation with potassium permanganate (KMnO₄) in aqueous pyridine converts the formyl group to a carboxylic acid, yielding 5-chloro-1-benzyl-pyrazole-4-carboxylic acid derivatives. Subsequent esterification with ethanol under acidic conditions produces ethyl carboxylates .

Example:

Condensation Reactions

-

Chalcone Synthesis : Base-catalyzed aldol condensation with substituted acetophenones (e.g., 5-fluoro-2-hydroxyacetophenone) generates α,β-unsaturated ketones (chalcones). These intermediates can undergo oxidative cyclization with DMSO/CuCl₂ to form chromones .

-

Hydrazone Formation : Reaction with hydrazines or semicarbazides produces hydrazone derivatives, which are precursors to heterocycles like 1,3,4-oxadiazoles .

Cyclization Reactions

-

Oxazole Formation : Van Leusen’s reaction with TosMIC (tosylmethyl isocyanide) converts the formyl group into a 1,3-oxazole ring. This transformation is critical for generating antimicrobial agents .

Ester Group Transformations

The ethyl ester at position 3 participates in hydrolysis and amidation reactions.

Hydrolysis

-

Carboxylic Acid Synthesis : Alkaline hydrolysis (e.g., NaOH/EtOH) cleaves the ester to the corresponding carboxylic acid, which serves as a building block for amides and esters .

Amide Formation

-

Carboxamide Derivatives : Treatment with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which reacts with amines (e.g., thiazol-2-amine) to yield carboxamides. These derivatives exhibit potent antimicrobial activity .

Example:

Chloro Substituent Reactivity

The chloro group at position 5 is relatively inert but can undergo nucleophilic substitution under specific conditions.

Nucleophilic Aromatic Substitution

-

Limited reactivity due to electron-withdrawing effects of adjacent groups. Substitution is feasible with strong nucleophiles (e.g., amines or thiols) under high-temperature or catalytic conditions .

Pyrazole Ring Functionalization

The pyrazole core participates in electrophilic and cross-coupling reactions.

Electrophilic Substitution

-

Nitration/Sulfonation : Directed by electron-withdrawing groups (Cl, COOEt), electrophilic attack occurs at position 3 or 5. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups .

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : The chloro group can be replaced by aryl/heteroaryl boronic acids in the presence of Pd catalysts, enabling diversification of the pyrazole scaffold .

Mechanistic Insights

-

Formyl Group Reactivity : The aldehyde’s electrophilic carbon engages in nucleophilic additions (e.g., Grignard reagents) or condensations, driven by the electron-deficient pyrazole ring .

-

Ester Hydrolysis : Base-mediated saponification proceeds via a tetrahedral intermediate, with the electron-withdrawing pyrazole ring accelerating the reaction .

Recent Advances

Q & A

Basic: What are the common synthetic routes for preparing Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution and condensation reactions. A representative method involves:

- Step 1 : Alkylation of a pyrazole precursor (e.g., ethyl 5-chloro-1H-pyrazole-3-carboxylate) with benzyl chloride in acetonitrile under reflux (3–5 hours) using potassium carbonate as a base .

- Step 2 : Formylation at the 4-position using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group.

- Purification : Column chromatography on silica gel (hexane/ethyl acetate gradient) yields the final product. Crystallization from ethyl acetate is recommended for X-ray-quality crystals .

Basic: How is the compound characterized structurally?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (Mo Kα radiation) resolves bond lengths, angles, and dihedral angles. For example, the pyrazole ring typically forms dihedral angles of ~7°–80° with adjacent aromatic substituents, influencing molecular packing .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the formyl proton (δ ~9.8–10.2 ppm) and benzyl methylene protons (δ ~5.1–5.3 ppm) .

- IR : Stretching vibrations for C=O (ester: ~1700 cm⁻¹; formyl: ~1680 cm⁻¹) confirm functional groups .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Screening : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilic substitution efficiency in polar aprotic solvents (e.g., DMF) .

- Temperature Control : Lower reflux temperatures (60–70°C) reduce side reactions (e.g., ester hydrolysis) during benzylation .

- Real-Time Monitoring : Use TLC (silica gel, UV visualization) to track intermediate formation and adjust reaction times dynamically .

Advanced: How to resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

- Dynamic NMR : For ambiguous proton environments (e.g., rotamers), variable-temperature ¹H NMR (e.g., 25°C to −40°C) can decouple splitting patterns .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to verify assignments .

- Crystallographic Refinement : Use SHELXL for high-resolution refinement of disordered regions (e.g., benzyl group orientations) .

Advanced: What strategies are effective for functionalizing the pyrazole core?

Methodological Answer:

- Azide Introduction : React the 5-chloro substituent with NaN₃ in DMF at 80°C to generate a 5-azido intermediate, enabling click chemistry .

- Aldehyde Utilization : Condense the 4-formyl group with amines (e.g., hydrazines) to form Schiff bases for bioactivity screening .

- Ester Modification : Hydrolyze the ethyl ester with LiOH/THF to the carboxylic acid for metal coordination studies .

Advanced: How to model intermolecular interactions in crystal packing?

Methodological Answer:

- Software Tools : Use Mercury CSD to analyze hydrogen bonds (C–H⋯O) and π-π stacking distances. For example, intermolecular C–H⋯O interactions (~2.8–3.2 Å) stabilize the lattice .

- Hirshfeld Surfaces : Generate 2D fingerprint plots to quantify contact contributions (e.g., H⋯Cl vs. H⋯O interactions) .

- Packing Similarity : Compare with analogous pyrazoles (e.g., Ethyl 1-(4-chlorobenzyl)-3-phenyl derivatives) to identify conserved motifs .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity?

Methodological Answer:

- Core Modifications : Synthesize analogs with:

- Varying substituents : Replace benzyl with 4-fluorobenzyl to assess electronic effects on target binding .

- Steric variants : Introduce bulkier groups (e.g., 2-naphthyl) at the 1-position to probe hydrophobic pockets .

- Biological Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR. Note: The parent compound showed no anticancer activity in initial screens, suggesting the need for functional group diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.